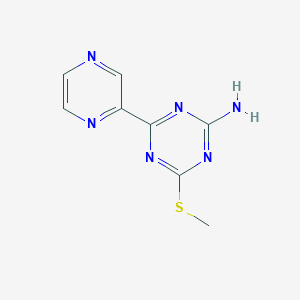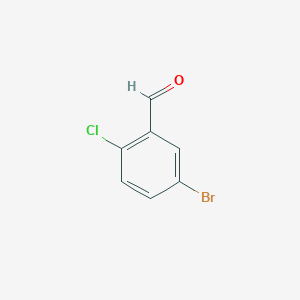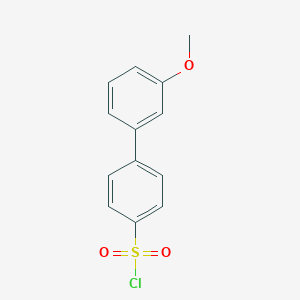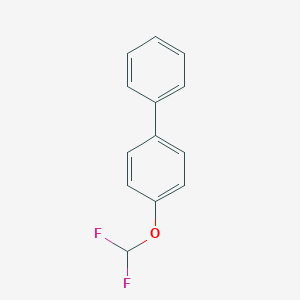
1-Buten-1-one, 2-(2-pyridinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is a chemical compound that belongs to the family of heterocyclic compounds. It is a yellowish liquid with a boiling point of 210-211°C. This compound is used in scientific research for various purposes, including as a building block for the synthesis of other compounds and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is not well understood. However, it is believed that this compound acts as a catalyst in organic reactions by facilitating the formation of intermediates and lowering the activation energy required for the reaction to occur.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI). However, it has been reported that this compound is toxic to certain types of cells, including human lung cancer cells. Additionally, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) in lab experiments is its high yield of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its toxicity, which can make handling and disposal of the compound challenging.
Orientations Futures
There are several future directions for the use of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) in scientific research. One potential direction is the synthesis of novel pyridine-fused heterocycles for the treatment of cancer and other diseases. Additionally, this compound could be used as a catalyst in the synthesis of other organic compounds with potential applications in various fields, including pharmaceuticals, materials science, and energy. Finally, further research is needed to understand the mechanism of action and potential toxicity of this compound, which could inform its safe use in future experiments.
Méthodes De Synthèse
The synthesis of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) can be achieved by several methods. One of the most common methods is the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction results in the formation of the desired compound with a yield of around 70%.
Applications De Recherche Scientifique
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) has been extensively used in scientific research as a building block for the synthesis of other compounds. For example, this compound has been used to synthesize pyridine-fused heterocycles, which have shown promising results in the treatment of cancer and other diseases. Additionally, 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) has been used as a catalyst in organic reactions, including the Michael addition reaction and the aldol reaction.
Propriétés
Numéro CAS |
185153-70-2 |
|---|---|
Nom du produit |
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
InChI |
InChI=1S/C9H9NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6H,2H2,1H3 |
Clé InChI |
GEECJFMQWDVENC-UHFFFAOYSA-N |
SMILES |
CCC(=C=O)C1=CC=CC=N1 |
SMILES canonique |
CCC(=C=O)C1=CC=CC=N1 |
Synonymes |
1-Buten-1-one, 2-(2-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
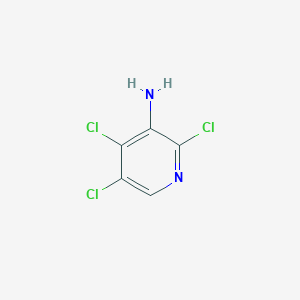

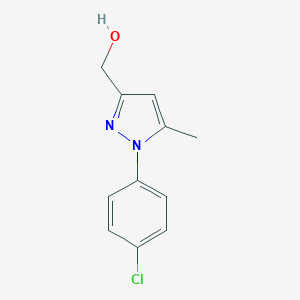
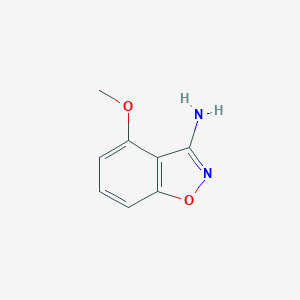

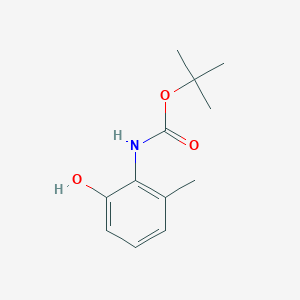

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
